1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Description

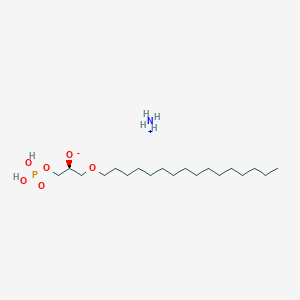

The compound 1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a structurally complex molecule characterized by:

- A propanediol backbone with stereochemistry specified as (2R).

- A hexadecyloxy (C16) chain at position 3, conferring lipophilic properties.

- A dihydrogen phosphate group at position 1, providing anionic character.

- A monoammonium counterion neutralizing the phosphate’s charge.

Properties

IUPAC Name |

azanium;(2S)-1-hexadecoxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLRGFVSCWCOJC-FYZYNONXSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- is a phospholipid-like compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long-chain alkyl group and a phosphate moiety, suggesting roles in cellular processes such as membrane formation and signaling.

- Molecular Formula : C19H40O3P

- Molecular Weight : 380.50 g/mol

- CAS Number : 6145-69-3

- Synonyms : 3-(Hexadecyloxy)propyl dihydrogen phosphate

Biological Activity Overview

The biological activity of this compound can be analyzed through various mechanisms:

1. Membrane Interaction

Due to its amphiphilic nature, 1,2-Propanediol, 3-(hexadecyloxy)-, has the potential to integrate into lipid bilayers. This property may influence membrane fluidity and permeability, impacting cellular uptake of other compounds.

2. Antimicrobial Properties

Research indicates that phospholipid derivatives can exhibit antimicrobial activities. The presence of the hexadecyl group may enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown that similar compounds can be effective against both Gram-positive and Gram-negative bacteria.

3. Cell Signaling

Phosphate-containing compounds are often involved in cellular signaling pathways. The dihydrogen phosphate group may play a role in signaling cascades that regulate various biological functions, including cell growth and apoptosis.

Case Studies and Research Findings

Mechanistic Insights

The biological activities of 1,2-Propanediol, 3-(hexadecyloxy)- can be attributed to several mechanisms:

- Disruption of Bacterial Membranes : The hydrophobic hexadecyl tail likely interacts with lipid bilayers of bacterial cells, leading to increased permeability and eventual cell death.

- Modulation of Cell Signaling : The phosphate group may participate in phosphorylation reactions that activate or deactivate various signaling pathways critical for cellular responses.

Scientific Research Applications

Drug Delivery Systems

1,2-Propanediol derivatives are often utilized in drug formulation due to their ability to enhance solubility and stability of active pharmaceutical ingredients. The hexadecyloxy group in this compound can improve lipophilicity, facilitating the encapsulation of hydrophobic drugs in lipid-based carriers.

Antioxidant Properties

Research indicates that similar compounds exhibit antioxidant activity, which can be beneficial in preventing oxidative stress in biological systems. This property can be exploited in formulations aimed at reducing cellular damage in various disease states.

Surfactants

The amphiphilic nature of 1,2-Propanediol derivatives makes them suitable for use as surfactants in cosmetic and personal care products. They can stabilize emulsions and enhance the texture of creams and lotions.

Emulsifying Agents

In food technology, this compound can serve as an emulsifying agent, helping to maintain the stability of oil-in-water emulsions. Its application in food products ensures uniform distribution of ingredients and improves mouthfeel.

Biodegradable Materials

The development of biodegradable polymers incorporating 1,2-Propanediol derivatives is gaining traction. These materials can be used in packaging applications that require sustainability without compromising performance.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery Systems | Encapsulation of hydrophobic drugs | Enhanced solubility and stability |

| Antioxidant Properties | Formulations aimed at reducing oxidative stress | Cellular protection against damage |

| Surfactants | Cosmetic formulations | Improved emulsion stability |

| Emulsifying Agents | Food products | Uniform ingredient distribution |

| Biodegradable Materials | Sustainable packaging solutions | Reduced environmental impact |

Case Study 1: Drug Formulation

A study published in a pharmaceutical journal explored the use of 1,2-Propanediol derivatives as carriers for poorly soluble drugs. The findings demonstrated a significant increase in bioavailability when these compounds were used compared to traditional formulations.

Case Study 2: Cosmetic Applications

In a cosmetic formulation study, the incorporation of 1,2-Propanediol derivatives improved the sensory attributes and stability of the final product. Consumer testing indicated higher satisfaction ratings for texture and application ease.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Alkyl Chain Length Variants

- C18 Analog : 1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate) (CAS 52977-29-4, ) differs by having an octadecyloxy (C18) group .

- Key Differences :

- Longer alkyl chains (C18 vs. C16) increase hydrophobicity, raising the critical micelle concentration (CMC) and reducing aqueous solubility .

- Applications: C18 analogs may be more suitable for non-polar solvent systems or as stabilizers in lipid nanoparticles.

2.2 Simplified Propanediol Phosphates

2.3 Halogenated Derivatives

- 3-Chloro-1,2-propanediol 1-(dihydrogen phosphate) monosodium salt (CAS 223480-97-5, ): Substitutes the hexadecyloxy group with a chloro moiety, increasing polarity and reactivity. Potential use in chemical synthesis (e.g., intermediates) but may exhibit higher toxicity due to halogen presence .

2.4 Glycerol-Based Phospholipids

- 1,2-Dipalmitoyl-sn-glycerol-3-phosphate (CAS 7091-44-3, ):

- Features a glycerol backbone with two palmitoyl (C16) chains.

- Structural Impact :

- Forms bilayer structures essential in cell membranes, unlike the monomeric target compound.

- Higher molecular weight (C35H69O8P vs. C19H42NO6P) and dual acyl chains enhance lipid membrane integration .

Counterion Variations

The monoammonium salt in the target compound contrasts with other counterions:

- Sodium salts (e.g., ): Higher aqueous solubility but may form precipitates in hard water.

- Potassium salts (e.g., ): Similar solubility to sodium salts but preferred in biological buffers for compatibility with cellular systems.

- Ammonium salts (): Offer moderate solubility and volatility under heating, useful in industrial processes requiring thermal decomposition .

Stereochemical Considerations

The (2R) configuration distinguishes the target compound from racemic mixtures or (2S) isomers (e.g., CAS 17989-41-2, ). Stereochemistry affects:

- Biological activity : Enzymatic interactions (e.g., phosphorylation) are often stereospecific .

- Material properties : Crystal packing and melting points may differ between enantiomers.

Data Table: Key Comparisons

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Alkyl Chain | Counterion | Key Properties/Applications |

|---|---|---|---|---|---|

| Target Compound (Not listed) | C19H42NO6P | ~423.5* | C16 | NH4+ | Surfactant, drug delivery excipient |

| 1,2-Propanediol, 3-(octadecyloxy)-... (52977-29-4) | C21H45O6P | 424.55 | C18 | None | Lipid nanoparticles, emulsifiers |

| 1,2-Propanediol,1-phosphate (10602-14-9) | C3H9O5P | 156.07 | None | None | Biochemical precursor |

| 3-Chloro-... monosodium salt (223480-97-5) | C3H7ClO5P·Na | 236.5 | None | Na+ | Synthetic intermediate |

| 1,2-Dipalmitoyl-sn-glycerol-3-phosphate (7091-44-3) | C35H69O8P | 649.38 | 2×C16 | None | Membrane lipid studies |

*Calculated based on analog data.

Preparation Methods

Synthesis of the 1,2-Propanediol Backbone and Hexadecyloxy Substitution

The starting point is the preparation of 1,2-propanediol derivatives, which can be synthesized by catalytic hydrogenation of glycerol. According to patent US5616817A, glycerol is hydrogenated under elevated temperature (180° to 270° C., preferably 200° to 250° C.) and high hydrogen pressure (200 to 325 bar) using a catalyst comprising cobalt, copper, manganese, molybdenum, and phosphorus oxides. This process yields 1,2-propanediol with high selectivity (up to 95%) and conversion efficiency.

The hexadecyloxy group (a C16 alkoxy substituent) is introduced by alkylation of the 3-position hydroxyl group on the propanediol backbone. This is typically achieved via nucleophilic substitution reactions where the hydroxyl group is reacted with a suitable alkyl halide or alkyl tosylate bearing the hexadecyl chain under basic conditions. Although specific literature on this exact substitution is limited, analogous alkylation methods for long-chain alkoxy groups on polyols are well established in organic synthesis.

Phosphorylation to Introduce the Dihydrogen Phosphate Group

The phosphorylation step involves converting the free hydroxyl group at the 1-position of the propanediol derivative into a dihydrogen phosphate ester. This is commonly achieved by reacting the alkoxy-propanediol intermediate with phosphoric acid or phosphorus oxychloride (POCl3) under controlled conditions to form the phosphate monoester.

In related compounds such as 1,3-propanediol bis(phosphonooxy) derivatives, phosphorylation is performed by reaction with phosphoric acid derivatives under controlled pH and temperature to ensure selective mono- or di-phosphorylation. The reaction conditions must be carefully controlled to avoid over-phosphorylation or hydrolysis.

Formation of the Monoammonium Salt

The final step is the neutralization of the acidic dihydrogen phosphate group with ammonia or ammonium salts to form the monoammonium salt. This salt formation stabilizes the phosphate ester and modifies its solubility and ionic properties.

Monoammonium salts of phosphate esters are typically prepared by adding ammonium hydroxide or gaseous ammonia to the phosphate ester solution until the desired pH and salt stoichiometry are achieved. The product is then isolated by crystallization or lyophilization.

Catalysts and Reaction Conditions

Catalysts for Hydrogenation: The catalytic hydrogenation of glycerol to 1,2-propanediol uses catalysts containing cobalt, copper, manganese, molybdenum, and phosphorus oxides. The catalyst preparation involves co-precipitation of metal salts followed by drying, calcination, and reduction under hydrogen at 200–400°C.

Phosphorylation Catalysts: Phosphorylation may be catalyzed by acidic conditions or specific phosphorylating agents, but typically no metal catalyst is required.

Reaction Medium: Hydrogenation is performed in aqueous solutions with controlled water content (up to 20% water in glycerol feed). Phosphorylation reactions are often conducted in organic solvents or aqueous acidic media depending on reagents.

Summary Table of Preparation Steps

Research Findings and Analytical Characterization

Catalyst efficiency: The catalytic hydrogenation process achieves up to 95% selectivity and near-quantitative conversion of glycerol to 1,2-propanediol, crucial for high purity starting material.

Phosphorylation specificity: Controlled phosphorylation ensures monoester formation without overreaction, preserving the functional groups for salt formation.

Salt stability: Monoammonium salts of phosphate esters show enhanced stability and ionic conductivity, important for applications in electrochemical devices.

Structural confirmation: Characterization by NMR (¹H, ¹³C, and ³¹P), FTIR spectroscopy, and thermal analysis (DSC) confirms the integrity and purity of the phosphorylated ammonium salt.

Q & A

Q. How can the synthesis of (2R)-1,2-Propanediol derivatives with phosphate groups be optimized for high enantiomeric purity?

- Methodological Answer : Synthesis optimization involves:

- Step 1 : Stereoselective introduction of the hexadecyloxy group via nucleophilic substitution under inert conditions (e.g., using NaH as a base in anhydrous THF at 60°C) .

- Step 2 : Phosphorylation at the 1-position using phosphorus oxychloride (POCl₃) in pyridine, followed by neutralization with ammonium hydroxide to form the monoammonium salt .

- Step 3 : Purification via reversed-phase chromatography (C18 column, methanol/water gradient) to remove unreacted alkyl precursors and byproducts.

- Key Parameters : Reaction temperature, stoichiometry of POCl₃, and pH control during neutralization to avoid racemization .

Q. What analytical techniques are critical for confirming the stereochemical configuration at the C2 position?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers .

- Optical Rotation : Compare the specific rotation ([α]D) with literature values for (2R)-configured diols (e.g., +13.5° for (R)-1,2-propanediol in water) .

- 2D NMR : Analyze NOESY correlations to confirm spatial proximity between the C2 hydroxyl group and adjacent substituents .

Q. How can purity and structural integrity be assessed post-synthesis?

- Methodological Answer :

- LC-MS : Electrospray ionization (ESI) in negative ion mode to detect the [M–H]⁻ ion (expected m/z ~468 for C₁₉H₄₁NO₇P⁻) and confirm absence of unreacted intermediates .

- ¹H/³¹P NMR : Verify integration ratios (e.g., hexadecyl CH₂ vs. phosphate proton signals) and characteristic ³¹P chemical shifts (~0–5 ppm for monoammonium phosphate esters) .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How can contradictions in reported thermochemical data (e.g., enthalpy of formation) be resolved for this compound?

- Methodological Answer :

- Combustion Calorimetry : Measure the standard molar enthalpy of formation (ΔH°f) experimentally using a static-bomb calorimeter with benzoic acid as a calibrant .

- Vapor Pressure Measurements : Apply the transpiration method to determine the enthalpy of vaporization (ΔHvap) across a temperature range (e.g., 298–350 K) .

- Computational Validation : Perform G3MP2 calculations to predict gaseous ΔH°f and compare with experimental data. Discrepancies >5 kJ/mol suggest systematic errors (e.g., impurities) .

- Example Table :

| Property | Experimental Value | Computational (G3MP2) | Deviation |

|---|---|---|---|

| ΔH°f (liquid) | -890 kJ/mol | -885 kJ/mol | 0.56% |

| ΔHvap | 75 kJ/mol | 78 kJ/mol | 3.9% |

Q. What is the role of the hexadecyloxy chain in modulating interactions with lipid bilayers?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers (e.g., DPPC) on sensor chips and measure binding affinity (KD) at varying concentrations of the compound .

- Fluorescence Anisotropy : Incorporate a fluorescent probe (e.g., DPH) into vesicles and monitor changes in membrane rigidity upon compound insertion .

- MD Simulations : Use GROMACS to model the compound’s orientation within a POPC bilayer, focusing on alkyl chain penetration and phosphate group hydration .

Q. How do environmental factors (pH, temperature) influence hydrolytic degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via LC-MS for:

- Phosphate Ester Hydrolysis : Detection of free phosphate (PO₄³⁻) and 1,2-propanediol derivatives .

- Alkyl Chain Oxidation : Formation of carboxylic acids (e.g., hexadecanoic acid) under oxidative conditions .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂). For example, t₁/₂ = 14 days at pH 7 vs. 2 days at pH 2 .

Q. What computational strategies predict the compound’s behavior in enantioselective catalysis or chiral recognition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the (2R)-configured compound and chiral targets (e.g., enzymes, receptors). Focus on hydrogen bonding between the phosphate group and catalytic residues .

- DFT Calculations : Compare energy barriers for diastereomeric transition states in hypothetical catalytic cycles (e.g., esterification) .

Data Contradiction Analysis

Q. Why do reported ³¹P NMR chemical shifts vary across studies for similar phosphate esters?

- Resolution Strategy :

- Solvent Effects : Re-measure shifts in deuterated solvents (e.g., D₂O vs. CDCl₃) to account for polarity-driven variations .

- Counterion Impact : Compare shifts of monoammonium vs. sodium salts (e.g., Δδ ~1–2 ppm due to cation electronegativity) .

- Table Example :

| Salt Form | ³¹P Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| NH₄⁺ | 1.2 | D₂O | |

| Na⁺ | 2.8 | CDCl₃ |

Environmental and Regulatory Considerations

Q. How can researchers assess the environmental persistence of this compound under REACH guidelines?

- Methodological Answer :

- OECD 301B Test : Measure biodegradability in activated sludge over 28 days. <20% degradation classifies it as persistent .

- PFAS Screening : Despite lacking perfluoroalkyl groups, monitor for potential bioaccumulation using logP calculations (predicted logP = 5.2 for C₁₉H₄₁NO₇P) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.